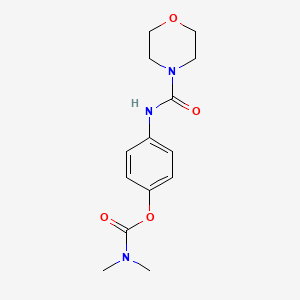
4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use since the 1950s. It is a carbamate insecticide that is used to control a variety of pests in agriculture, forestry, and horticulture. Carbaryl is a white crystalline solid that is soluble in water and has a slightly bitter taste. It is a broad-spectrum insecticide that is effective against a wide range of insects, including aphids, thrips, mites, and beetles.
Aplicaciones Científicas De Investigación
Antimicrobial and Modulating Activity : 4-(Phenylsulfonyl) morpholine, related to the compound of interest, has shown antimicrobial and modulating activity against standard and multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi including Candida albicans, C. tropicalis, and C. krusei. The compound exhibited significant effects when combined with amikacin, notably reducing the minimum inhibitory concentration (MIC) for P. aeruginosa, highlighting its potential as an antibiotic activity modulator (Oliveira et al., 2015).
Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a short and practical route from dimethoxyacetaldehyde and serine methyl ester, has found applications in peptidomimetic chemistry. The compound's compatibility with solid-phase peptide synthesis allows for its use in designing peptidomimetics, which are crucial in drug development for mimicking the biological activity of peptides (Sladojevich et al., 2007).
Synthesis of Morpholin-2-one Derivatives : A novel one-pot procedure utilizing glycolaldehyde dimer has been developed for the synthesis of morpholin-2-one-5-carboxamide derivatives. These derivatives are essential for various pharmaceutical applications, showcasing the versatility of morpholine compounds in synthesizing biologically active molecules (Kim et al., 2001).
Antitumor Activity : 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has been synthesized and found to exhibit significant inhibition on the proliferation of cancer cell lines. This discovery underscores the potential therapeutic applications of morpholine derivatives in cancer treatment (Lu et al., 2017).
Corrosion Inhibition : N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied as corrosion inhibitors for mild steel. These studies reveal that morpholine derivatives can effectively inhibit corrosion, indicating their potential utility in industrial applications to protect metals against degradation (Nnaji et al., 2017).
Propiedades
IUPAC Name |
[4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-11(4-6-12)15-13(18)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPHLRKWRPEFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329900 |
Source


|
| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate | |
CAS RN |
526190-27-2 |
Source


|
| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

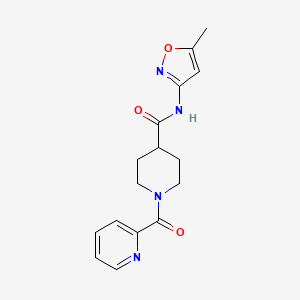
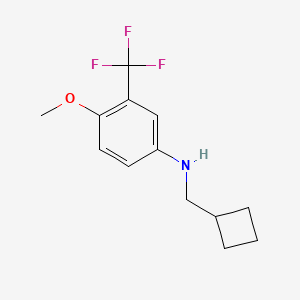
![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)
![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)
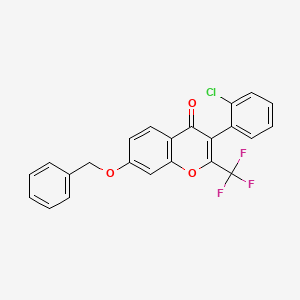
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)
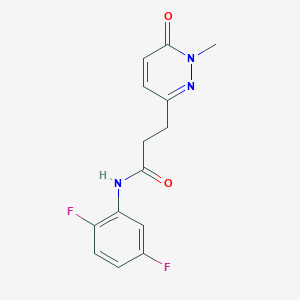
![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)
![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)
![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2666095.png)
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)
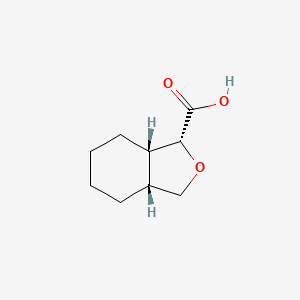
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2666100.png)